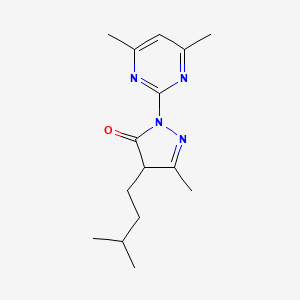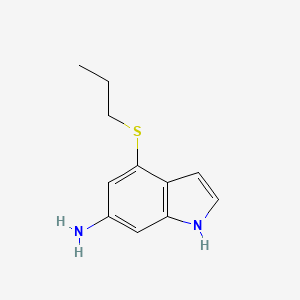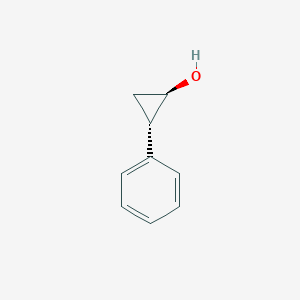![molecular formula C24H20N2O3S B15096804 (2E)-N-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B15096804.png)
(2E)-N-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enamide: is a complex organic compound that features a benzothiazole moiety and a substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enamide typically involves the coupling of a benzothiazole derivative with a substituted cinnamic acid derivative. The reaction is often facilitated by the use of coupling agents such as carbodiimides or uronium salts under mild conditions .
Industrial Production Methods: On an industrial scale, the preparation of this compound can be achieved through optimized reaction conditions that ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, converting it to a single bond and forming the corresponding amide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2E)-N-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: This compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs. Its benzothiazole moiety is known for its biological activity, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (2E)-N-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enamide involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
- (2E)-N-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
- (2E)-N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide
- (2E)-N-(1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enamide
Uniqueness: The presence of both benzyloxy and methoxy groups in (2E)-N-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enamide distinguishes it from other similar compounds. These groups contribute to its unique reactivity and potential biological activity, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C24H20N2O3S |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
(E)-N-(1,3-benzothiazol-2-yl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C24H20N2O3S/c1-28-21-15-17(11-13-20(21)29-16-18-7-3-2-4-8-18)12-14-23(27)26-24-25-19-9-5-6-10-22(19)30-24/h2-15H,16H2,1H3,(H,25,26,27)/b14-12+ |
Clé InChI |
KOOSRIRPXRWYOE-WYMLVPIESA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4 |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)NC2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2,4-Dichlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indolin-2-one](/img/structure/B15096738.png)

![Ethanone, 2-chloro-1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-](/img/structure/B15096753.png)
![3-amino-1-(4-methylphenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B15096758.png)
![Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]-](/img/structure/B15096766.png)
![2-amino-1-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15096774.png)
![3-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B15096776.png)
![1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15096783.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide](/img/structure/B15096784.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide](/img/structure/B15096785.png)
![2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15096793.png)
